6-chloro-4-[(2,4-dimethylbenzyl)oxy]-2-methyl-3,4,4a,8a-tetrahydro-2H-thiochromene
Description
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Properties
IUPAC Name |
6-chloro-4-[(2,4-dimethylphenyl)methoxy]-2-methyl-3,4,4a,8a-tetrahydro-2H-thiochromene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClOS/c1-12-4-5-15(13(2)8-12)11-21-18-9-14(3)22-19-7-6-16(20)10-17(18)19/h4-8,10,14,17-19H,9,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOYSMGSBVGBIAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C2C=C(C=CC2S1)Cl)OCC3=C(C=C(C=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-Chloro-4-[(2,4-dimethylbenzyl)oxy]-2-methyl-3,4,4a,8a-tetrahydro-2H-thiochromene is a synthetic compound with potential biological applications. Its molecular formula is C19H23ClOS, and it possesses a unique thiochromene structure that may confer various biological activities. This article reviews the existing literature on the biological activity of this compound, focusing on its antibacterial, antifungal, and anticancer properties.
- Molecular Formula : C19H23ClOS
- Molecular Weight : 334.90 g/mol
- CAS Number : 1005188-62-4
Antibacterial Activity
Research has demonstrated that compounds structurally related to thiochromenes exhibit significant antibacterial properties. For instance, derivatives of thiochromen-4-one have been tested against various bacterial strains such as Staphylococcus aureus and Escherichia coli. These studies indicate that certain thiochromene derivatives can achieve minimum inhibitory concentrations (MICs) as low as 0.78 μM against these pathogens .
| Compound | Bacterial Strain | MIC (μM) |
|---|---|---|
| 8a | S. aureus | 0.78 |
| 8d | E. coli | 1.56 |
| 9a | S. aureus | 1.00 |
| 9c | C. albicans | 1.50 |
Antifungal Activity
The antifungal activity of thiochromene derivatives has also been highlighted in various studies. Notably, compounds like 10e and 10y have shown potent antifungal effects against Candida albicans, with low cytotoxicity observed in mammalian cell lines . The structure-activity relationship (SAR) indicates that modifications to the thiochromene core can enhance antifungal efficacy.
| Compound | Fungal Strain | MIC (μM) |
|---|---|---|
| 10e | C. albicans | <1 |
| 10y | Cryptococcus neoformans | <1 |
Anticancer Activity
Preliminary studies suggest that thiochromene derivatives may possess anticancer properties as well. A recent investigation into the interaction of these compounds with key metabolic pathways indicated that they could act as allosteric modulators of enzymes involved in cancer metabolism . This mechanism could lead to potential therapeutic applications in cancer treatment.
The biological activities of thiochromene derivatives are believed to stem from their ability to interact with specific targets within microbial and cancer cells. For example, the interaction with glutathione reductase has been noted as a significant pathway for disrupting metabolic processes in pathogens . Additionally, the binding affinity to key amino acids in target proteins suggests a nuanced mechanism that warrants further exploration.
Scientific Research Applications
Medicinal Chemistry
6-Chloro-4-[(2,4-dimethylbenzyl)oxy]-2-methyl-3,4,4a,8a-tetrahydro-2H-thiochromene has shown promise in the development of new therapeutic agents. Its structural features allow it to act as a potential inhibitor of various enzymes and receptors involved in disease pathways.
Case Studies:
- Inhibition of Monoamine Oxidase (MAO) : Research indicates that thiochromene derivatives can exhibit selective inhibition of MAO-B, an enzyme linked to neurodegenerative disorders such as Parkinson's disease. Compounds similar to thiochromenes have been shown to possess IC50 values less than 1 µM, indicating strong inhibitory potential .
Anticancer Activity
The compound's structure allows it to interact with cellular pathways associated with cancer proliferation. Preliminary studies suggest that thiochromene derivatives can induce apoptosis in cancer cells by modulating signaling pathways.
Case Studies:
- Cytotoxicity Assays : In vitro studies have demonstrated that thiochromene derivatives exhibit significant cytotoxic effects against various cancer cell lines. The mechanism involves the disruption of mitochondrial function and the activation of caspase pathways .
Antimicrobial Properties
This compound has been evaluated for its antimicrobial activity. The presence of the chloro group enhances its ability to penetrate bacterial membranes.
Case Studies:
- Bacterial Inhibition : Studies have shown that thiochromene compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis .
Material Science Applications
The unique chemical structure of this compound also lends itself to applications in material science.
Polymer Chemistry
Thiochromene derivatives are being explored as additives in polymer formulations to enhance mechanical properties and thermal stability.
Case Studies:
- Thermal Stability Testing : Incorporating thiochromenes into polymer matrices has been shown to improve thermal degradation temperatures compared to standard formulations .
Nanotechnology
Research is investigating the use of thiochromene compounds in the synthesis of nanoparticles for drug delivery systems.
Case Studies:
Q & A
Q. What are the recommended synthetic routes for 6-chloro-4-[(2,4-dimethylbenzyl)oxy]-2-methyl-3,4,4a,8a-tetrahydro-2H-thiochromene, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions, including nucleophilic substitution and cyclization. For example:
Initial Step : React 6-chloro-2-methylthiochromene with 2,4-dimethylbenzyl chloride under basic conditions (e.g., K₂CO₃ in DMF) to introduce the benzyloxy group.
Cyclization : Use phosphoryl chloride (POCl₃) or similar reagents to facilitate ring closure .
- Optimization Tips :
- Temperature : Reflux conditions (110–130°C) improve yield for cyclization steps .
- Purification : Silica gel chromatography with gradients of hexane/ethyl acetate (8:2 to 6:4) enhances purity .
- Monitoring : TLC and HPLC-MS validate intermediate formation .
Q. Which spectroscopic and crystallographic methods are essential for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm substituent positions (e.g., integration ratios for methyl and chloro groups) .
- Infrared (IR) Spectroscopy : Identify functional groups (C-O-C stretch at ~1250 cm⁻¹, C-Cl at ~750 cm⁻¹) .
- X-ray Crystallography : Refine the structure using SHELXL for high-resolution data, focusing on the tetrahydrothiochromene ring conformation and benzyloxy group orientation .
Q. How should researchers design initial biological activity screening for this compound?
- Methodological Answer :
- In Vitro Assays :
- Antimicrobial Activity : Test against Gram-positive/negative bacteria (e.g., Staphylococcus aureus, E. coli) using agar diffusion .
- Anticancer Potential : Screen via MTT assay on cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 µM .
- Mechanistic Studies : Use fluorescence-based assays to detect interactions with DNA or enzymes (e.g., topoisomerase II) .
Advanced Research Questions
Q. How can computational methods like DFT or TD-DFT elucidate the electronic properties and reactivity of this compound?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d,p) level to predict bond lengths, angles, and charge distribution. Compare with X-ray data to validate accuracy .
- TD-DFT for Excited States : Simulate UV-Vis spectra to identify electronic transitions (e.g., π→π* in the chromene ring) and compare with experimental absorbance peaks .
- Reactivity Predictions : Use Fukui indices to identify nucleophilic/electrophilic sites for targeted functionalization .
Q. What strategies are effective for structure-activity relationship (SAR) studies of derivatives of this compound?
- Methodological Answer :
- Modification Sites :
- Benzyloxy Group : Replace 2,4-dimethylbenzyl with halogenated or electron-withdrawing substituents to enhance bioactivity .
- Thiochromene Core : Introduce sulfoxide/sulfone moieties via oxidation to alter polarity and binding affinity .
- Data Analysis :
- Use multivariate regression to correlate substituent electronegativity with IC₅₀ values in biological assays .
Q. How can researchers address stability and degradation challenges during storage or in biological systems?
- Methodological Answer :
- Accelerated Stability Testing :
- Thermal Degradation : Heat samples at 40–60°C for 4 weeks and analyze via HPLC to identify decomposition products (e.g., sulfoxide derivatives) .
- Photostability : Expose to UV light (254 nm) and monitor changes in NMR/UV spectra .
- Formulation : Use lyophilization with cryoprotectants (e.g., trehalose) for long-term storage .
Q. What approaches resolve contradictions in spectral or crystallographic data for this compound?
- Methodological Answer :
- Cross-Validation :
- Compare X-ray-derived bond lengths with DFT-optimized geometries to detect outliers .
- Use high-resolution mass spectrometry (HRMS) to confirm molecular weight discrepancies .
- Dynamic NMR : Resolve signal splitting due to conformational flexibility in the tetrahydrothiochromene ring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
